molecular formula C11H15IN6O3 B12907153 3'-Amino-3'-deoxy-2-iodo-N-methyladenosine CAS No. 879398-40-0

3'-Amino-3'-deoxy-2-iodo-N-methyladenosine

Cat. No.: B12907153
CAS No.: 879398-40-0
M. Wt: 406.18 g/mol
InChI Key: QSMUJBJYEOFLSP-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxymethyl group, and an iodinated purine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate diol or epoxide precursors.

    Introduction of the Purine Moiety: The purine ring is introduced via nucleophilic substitution reactions, where the iodinated purine derivative reacts with the tetrahydrofuran intermediate.

    Functional Group Modifications: The amino and hydroxymethyl groups are introduced through selective functional group transformations, such as reduction or protection-deprotection sequences.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The iodinated purine moiety can be reduced to remove the iodine atom.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Deiodinated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The iodinated purine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: can be compared with other similar compounds, such as:

    (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the iodine atom, which may affect its reactivity and biological activity.

    (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-chloro-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of iodine, potentially altering its chemical properties and interactions.

The uniqueness of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol lies in its iodinated purine moiety, which can confer distinct reactivity and biological effects compared to its analogs.

Properties

CAS No.

879398-40-0

Molecular Formula

C11H15IN6O3

Molecular Weight

406.18 g/mol

IUPAC Name

(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[2-iodo-6-(methylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C11H15IN6O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2,13H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1

InChI Key

QSMUJBJYEOFLSP-QYYRPYCUSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.